molecular formula C9H7N3O4S2 B1595752 Nitrosulfathiazole CAS No. 473-42-7

Nitrosulfathiazole

Cat. No. B1595752
CAS RN: 473-42-7
M. Wt: 285.3 g/mol
InChI Key: CIASIHHEOGXVOM-UHFFFAOYSA-N
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Description

Nitrosulfathiazole is a sulfonamide drug that was used as an antibacterial agent. It was marketed under the brand name Nisulfazole and was primarily used in the treatment of ulcerative colitis .


Synthesis Analysis

The synthesis of Nitrosulfathiazole and its derivatives has been a subject of research. A study discussed the design, synthesis, and antibacterial activity evaluation of new sulfonamides containing a sulfathiazole moiety . The study synthesized twelve sulfonamides by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole .


Molecular Structure Analysis

Nitrosulfathiazole has a molecular formula of C9H7N3O4S2. Its exact mass is 284.99 and its molecular weight is 285.290 . The structure of Nitrosulfathiazole is complex, with a nitro group attached to a benzene ring, which is further connected to a thiazole ring via a sulfonamide linkage .


Physical And Chemical Properties Analysis

Nitrosulfathiazole has a molecular weight of 285.3 and a molecular formula of C9H7N3O4S2 . More detailed physical and chemical properties were not available in the search results.

properties

IUPAC Name

4-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S2/c13-12(14)7-1-3-8(4-2-7)18(15,16)11-9-10-5-6-17-9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIASIHHEOGXVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197091
Record name Nitrosulfathiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrosulfathiazole

CAS RN

473-42-7
Record name Nitrosulfathiazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosulfathiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROSULFATHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO9CU4TX7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
JA Biles - Journal of the American Pharmaceutical Association, 1955 - Wiley Online Library
… from Abbott Laboratories, p-nitrosulfathiazole from Breon, naphazoline hydrochloride from … No pleochroism was observed in any of the compounds except P-nitrosulfathiazole which …
Number of citations: 6 onlinelibrary.wiley.com
TT Stone - Journal of the American Medical Association, 1950 - jamanetwork.com
… Nitrosulfathiazole is used only for rectal injection as an adjunct in the local treatment of nonspecific (idiopathic) chronic ulcerative colitis and proctitis. It is believed that the drug, while …
Number of citations: 30 jamanetwork.com
P Shukla, FW Bansode, RK Singh - 2011 - dkr.cdri.res.in
… A, 1973 (a)) it was actually revealed that the p-nitrosulfathiazole group is responsible for AA … a CAP derivative, does not have a pnitrosulfathiazole group and does not cause AA and thus…
Number of citations: 63 dkr.cdri.res.in
M Ulcerative, B Am - jamanetwork.com
MEDICAL LITERATURE ABSTRACTS | JAMA | JAMA Network [Skip to Navigation] Our website uses cookies to enhance your experience. By continuing to use our site, or clicking "…
Number of citations: 0 jamanetwork.com
P Shukla, RK Singh - Global journal of medical research pharma …, 2013 - researchgate.net
… derivative, does not have a p-nitrosulfathiazole group and does not cause hematotoxicity and … This theory was further supported by studies indicating CAP reduced to pnitrosulfathiazole …
Number of citations: 2 www.researchgate.net
JP Rameau, J Devillers - Molecular modeling annual, 1996 - Springer
The conjugated nitro group has been included in the π system calculation within the MM2 force field. New parameters have been estimated by a statistical process from X-ray molecular …
Number of citations: 2 link.springer.com
HMJ Feder, C Osier… - Reviews of infectious …, 1981 - academic.oup.com
… A third theory was advanced by Yunis [88], who speculated that the p-nitrosulfathiazole group … chloramphenicol derivative not possessing a p-nitrosulfathiazole group (figure 2) and used …
Number of citations: 166 academic.oup.com
RA FARUQUE, K CHOWDHURY - bborooahcollege.ac.in
… In another study it was revealed that actually the p-nitrosulfathiazole group is responsible for AA by inhibiting DNA synthesis in marrow stem cells. This observation is mainly based on a …
Number of citations: 4 bborooahcollege.ac.in
CH Hsiao - 1976 - search.proquest.com
… dropped to 7oº, 1o ml of distilled water was added to the reaction mixture , The precipitate formed was collected and recrystallized from glacial acetic acid to give p-nitrosulfathiazole, …
Number of citations: 2 search.proquest.com
RE Moskalyk, LG Chatten - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
Sulfanilamides were found to undergo alkylation with xanthydrol, yielding either mono- or di-xanthenyl derivatives. The site of substitution, common to all sulfanilamides having a free p-…
Number of citations: 12 cdnsciencepub.com

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